molecular formula C24H20N4O7 B140285 10'-Desmethoxystreptonigrin CAS No. 136803-89-9

10'-Desmethoxystreptonigrin

Cat. No. B140285
M. Wt: 476.4 g/mol
InChI Key: ULSNCNUVHUNMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10’-Desmethoxystreptonigrin is an antibiotic originally isolated from Streptomyces and a derivative of the antibiotic streptonigrin . It is active against a variety of bacteria, including S. aureus, S. faecalis, E. coli, K. pneumoniae, and P. vulgaris . It is also cytotoxic to HCT116 colon and A2780 ovarian cancer cells .


Synthesis Analysis

10’-Desmethoxystreptonigrin is a novel analog of streptonigrin produced by Streptomyces albus . It was discovered in a screen for inhibitors of farnesylation of RAS p21 protein and exhibits potent broad-spectrum antibacterial activity .


Molecular Structure Analysis

The molecular formula of 10’-Desmethoxystreptonigrin is C24H20N4O7 . Its molecular weight is 476.4 g/mol . The IUPAC name is 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10’-Desmethoxystreptonigrin include a molecular weight of 476.4 g/mol , a XLogP3-AA of 1.8 , a hydrogen bond donor count of 4 , a hydrogen bond acceptor count of 11 , and a rotatable bond count of 5 .

Scientific Research Applications

1. Role in Uterine Responsiveness and DNA Methylation

10'-Desmethoxystreptonigrin's impact on uterine responsiveness and DNA methylation was explored in a study using CD-1 mice. Fetal exposure to various doses of diethylstilbestrol (DES) and methoxychlor (MXC) showed significant effects on uterine weight and liver weight in female offspring. This study utilized a microarray approach for DNA methylation analysis, revealing increases in ribosomal DNA (rDNA) methylation, specifically in 18S rDNA and 45S pre-rDNA in uterine samples exposed to DES. Such findings illustrate the compound's potential in genetic and reproductive health research (Alworth et al., 2002).

2. Analysis in High-Performance Liquid Chromatography

Research has been conducted on polymethoxyflavones (PMFs), which include metabolites such as hydroxyl PMFs (OH-PMFs), known for their potent biological effects. A study aimed to develop a methodology for determining OH-PMFs using high-performance liquid chromatography coupled with electrochemistry detection. This research is pivotal for the identification and quantification of these metabolites in biological samples, demonstrating the compound's relevance in analytical chemistry (Zheng et al., 2015).

3. Antifungal Applications

A study investigating the action mechanism of a novel chemical structural aminotetralin derivative against Candida albicans in the ergosterol biosynthetic pathway found that the compound, including a methoxyl group, significantly reduced ergosterol content. This suggests a unique mode of action different from that of azoles and morpholines, highlighting its potential application in antifungal research and treatment (Liang et al., 2009).

4. Role in Enhancing Anti-Tumor Activity

TRC102 (methoxyamine) has been studied for its ability to inhibit base excision repair and potentiate the anti-tumor activity of alkylating agents. This compound enhances DNA strand breaks and improves the efficacy of anti-metabolite chemotherapeutics, such as pemetrexed, by inhibiting base excision repair mechanisms. Such studies position 10'-Desmethoxystreptonigrin derivatives as significant contributors to cancer treatment research (Liu et al., 2007).

Safety And Hazards

When handling 10’-Desmethoxystreptonigrin, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSNCNUVHUNMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10'-Desmethoxystreptonigrin

CAS RN

136803-89-9
Record name 10'-Desmethoxystreptonigrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136803899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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